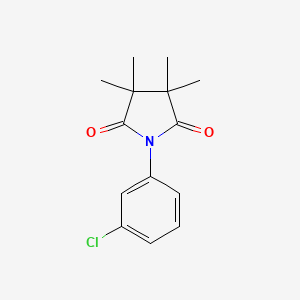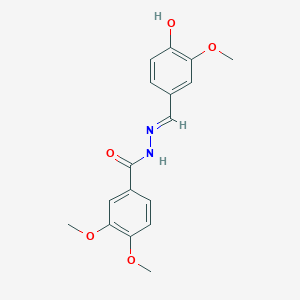
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as DFP-10825, is a novel compound that has shown promising results in scientific research applications. It is a piperidine-based compound that has been synthesized through a multi-step process involving various chemical reactions.
作用机制
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have antioxidant properties, which can protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has been found to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, increased levels of acetylcholine in the brain, and antioxidant properties. It has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One advantage of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is that it has shown promising results in animal models of neurodegenerative diseases. Additionally, it has been found to have low toxicity and can be administered orally. However, one limitation is that more research is needed to determine its efficacy and safety in humans.
未来方向
There are several future directions for the research of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine. One direction is to conduct more preclinical studies to determine its efficacy and safety in humans. Additionally, it can be further optimized to improve its pharmacokinetic properties and increase its potency. Furthermore, it can be used in combination with other compounds to enhance its therapeutic effects. Finally, it can be explored for its potential in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a novel compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to obtain high yields and purity of the compound. It has been found to have neuroprotective effects, can improve cognitive function, and has antioxidant and anti-inflammatory properties. While more research is needed to determine its efficacy and safety in humans, there are several future directions for its research.
合成方法
The synthesis of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves several steps, including the preparation of the key intermediate, 1-(3,4-difluorobenzoyl)-3-piperidinamine. This intermediate is then reacted with 3,4-dimethylphenyl magnesium bromide to obtain the final product. The synthesis process has been optimized to obtain high yields and purity of the compound.
科学研究应用
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has shown potential in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(3,4-difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c1-13-5-7-16(10-14(13)2)23-17-4-3-9-24(12-17)20(25)15-6-8-18(21)19(22)11-15/h5-8,10-11,17,23H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNMOIIPOPFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)
![N-(4-fluorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6052015.png)

![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6052026.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6052055.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6052057.png)

![5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6052068.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6052073.png)
![5-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6052079.png)
![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)
